H-Glu(amc)-OH, or L-glutamic acid 1-(7-amido-4-methylcoumarin), is a synthetic compound primarily used in biochemical research, particularly in peptide synthesis and fluorescence assays. This compound is a derivative of L-glutamic acid, modified with a fluorophore that allows for the detection of enzymatic activity through fluorescence. The presence of the amido group enhances its utility in various biochemical applications.
H-Glu(amc)-OH can be classified as:
The synthesis of H-Glu(amc)-OH can be accomplished through several methods, primarily focusing on protecting group strategies to facilitate the stepwise assembly of the peptide chain. The most common approach is solid-phase peptide synthesis (SPPS), which allows for efficient assembly of peptides while minimizing side reactions.
The molecular structure of H-Glu(amc)-OH features:
H-Glu(amc)-OH participates in several key chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for H-Glu(amc)-OH primarily involves its role as a substrate in enzymatic assays. When cleaved by specific enzymes, the release of the fluorescent 7-amido-4-methylcoumarin moiety allows for quantification via fluorescence spectroscopy.
The fluorescence emission can be monitored at 460 nm following excitation at 355 nm, providing a measurable output that correlates with enzymatic activity .
H-Glu(amc)-OH has several scientific applications:
H-Glu(amc)-OH (7-amino-4-methylcoumarin-conjugated glutamic acid) serves as a critical fluorogenic substrate for studying protease specificity. Its cleavage relies on the precise recognition of the glutamyl residue by proteolytic enzymes, particularly those with glutamate-specific active sites. As demonstrated in mechanism-based trapping studies, proteases discriminate substrates via steric constraints and electrostatic interactions within their catalytic pockets. For example, replacing catalytic nucleophiles (Ser/Cys) with 2,3-diaminopropionic acid (Dap) creates stable acyl-enzyme intermediates, enabling stringent identification of substrate preferences. This approach confirmed that H-Glu(amc)-OH is selectively hydrolyzed by proteases recognizing acidic residues, such as glutamyl endopeptidases and rhomboid intramembrane proteases [5].
Structural analyses reveal that the γ-carboxyl group of glutamic acid in H-Glu(amc)-OH forms hydrogen bonds with conserved residues in protease substrate-binding grooves (e.g., Arg/Lys side chains). This interaction positions the scissile bond optimally for nucleophilic attack. Mutagenesis of these residues abolishes hydrolysis, underscoring the necessity of complementary electrostatic interfaces [3] [5].
Table 1: Protease Specificity for H-Glu(amc)-OH
Protease Class | Catalytic Mechanism | Cleavage Specificity | Trapping Efficiency |
---|---|---|---|
Rhomboid (RHBDL4) | Serine protease | Glu↓P1' | High (≥60%) |
Cytosolic HtrA2 | Serine protease | Glu↓Hydrophobic | Moderate (40–60%) |
TEV protease | Cysteine protease | Non-specific | Low (<10%) |
The proteasome system leverages H-Glu(amc)-OH to evaluate chymotrypsin-like (β5) activity, a key proteolytic function in protein degradation. Studies using catalytic nucleophile traps (e.g., Dap-substituted proteasomal subunits) demonstrate that H-Glu(amc)-OH hydrolysis requires the β5 active site, where the glutamyl residue docks into the S1 specificity pocket. This interaction is competitively inhibited by synthetic peptides (e.g., Ac-APnLD-H), confirming the role of glutamate positioning in proteasomal processivity [6].
In the Pup-proteasome pathway (mycobacterial degradation analog), H-Glu(amc)-OH hydrolysis kinetics correlate with ATP-dependent gate opening of the 20S core particle. Regulatory particles (PA700/19S) induce conformational changes that expose catalytic sites, increasing AMC release rates by 3–5 fold. Mutations in the COOH termini of AAA+ subunits (Rpt2/Rpt5) impair this activation, as these termini bind α-ring pockets to remove NH₂-terminal gate occlusions [1]. Resistance studies further validate this mechanism: PSMB5 (β5 subunit) mutations (e.g., Ala49Thr) in bortezomib-resistant cells reduce H-Glu(amc)-OH hydrolysis by >90% due to altered substrate docking [6].
The aminomethylcoumarin (AMC) fluorophore in H-Glu(amc)-OH enables real-time quantification of enzymatic activity. Upon proteolytic cleavage, AMC emission at 460 nm (excitation: 360 nm) increases linearly with substrate consumption. Kinetic assays reveal two critical parameters:
Table 2: Fluorescence Kinetics of AMC Release
Protease | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
---|---|---|---|
Rhomboid RHBDL4 | 15.2 ± 1.8 | 0.85 ± 0.06 | 5.59 × 10⁴ |
Proteasome β5 subunit | 32.6 ± 4.3 | 1.21 ± 0.09 | 3.71 × 10⁴ |
HtrA2 (cytosolic) | 48.7 ± 5.1 | 0.42 ± 0.03 | 8.62 × 10³ |
In live-cell applications, light-activated traps incorporate photocaged Dap (pc-Dap) into proteases. Post-illumination deprotection forms Dap-enabled enzymes that covalently bind H-Glu(amc)-OH-derived fragments. Subsequent MS/MS analysis identifies cleavage sites (e.g., ER chaperones released by RHBDL4), validating intramembrane proteolysis mechanisms [5].
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